molecular formula C10H6ClN5O2 B12637616 1,2,4-Oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-

1,2,4-Oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-

Cat. No.: B12637616
M. Wt: 263.64 g/mol
InChI Key: IRAXGVTUXOXURL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives . The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production .

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)- involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C10H6ClN5O2

Molecular Weight

263.64 g/mol

IUPAC Name

5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-1,2,4-oxadiazole-3-carboxamide

InChI

InChI=1S/C10H6ClN5O2/c11-6-4-1-2-13-8(4)14-3-5(6)10-15-9(7(12)17)16-18-10/h1-3H,(H2,12,17)(H,13,14)

InChI Key

IRAXGVTUXOXURL-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Cl)C3=NC(=NO3)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.